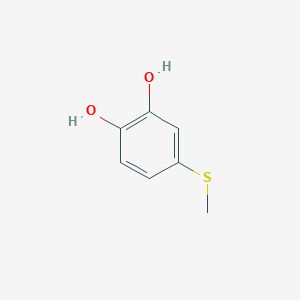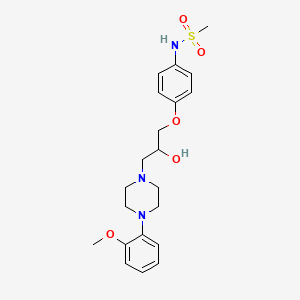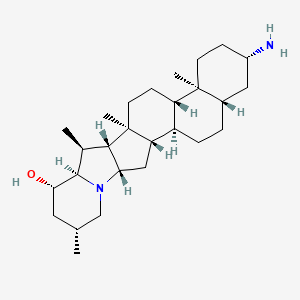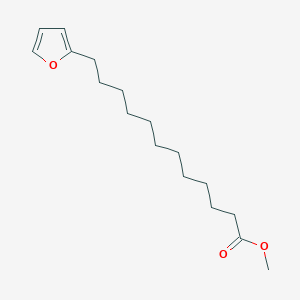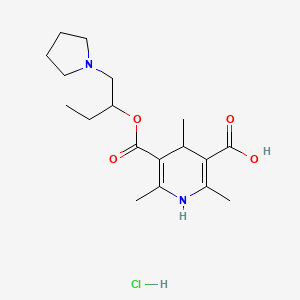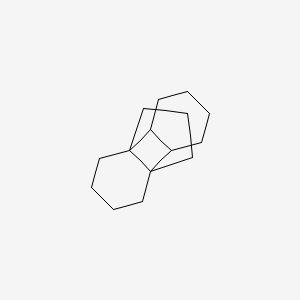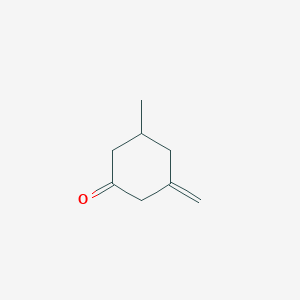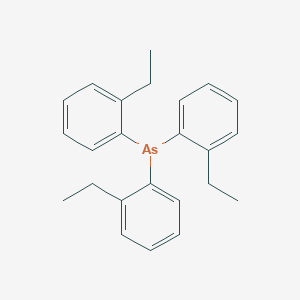
Tris(2-ethylphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-ethylphenyl)arsane is an organoarsenic compound with the chemical formula C24H27As It consists of three 2-ethylphenyl groups attached to a central arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylphenyl)arsane typically involves the reaction of arsenic trichloride with 2-ethylphenyl magnesium bromide (a Grignard reagent). The reaction proceeds as follows:
AsCl3+3C8H9MgBr→As(C8H9)3+3MgBrCl
This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents and products. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-ethylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Arsenic oxides (e.g., As2O3).
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted phenylarsanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Tris(2-ethylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment.
Industry: Used in the synthesis of other organoarsenic compounds and as a precursor in the production of semiconductors.
Wirkmechanismus
The mechanism of action of Tris(2-ethylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated through the formation of covalent bonds between the arsenic atom and thiol groups in proteins. The pathways involved include the disruption of cellular redox balance and interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-methylphenyl)arsane
- Tris(2-chlorophenyl)arsane
- Tris(2-bromophenyl)arsane
Comparison
Tris(2-ethylphenyl)arsane is unique due to the presence of ethyl groups, which influence its steric and electronic properties. Compared to Tris(2-methylphenyl)arsane, the ethyl groups provide greater steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The presence of halogen atoms in Tris(2-chlorophenyl)arsane and Tris(2-bromophenyl)arsane introduces different electronic effects, making these compounds more reactive in certain substitution reactions.
Eigenschaften
CAS-Nummer |
65462-24-0 |
|---|---|
Molekularformel |
C24H27As |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
tris(2-ethylphenyl)arsane |
InChI |
InChI=1S/C24H27As/c1-4-19-13-7-10-16-22(19)25(23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
InChI-Schlüssel |
NPOIRSYBBFNXRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1[As](C2=CC=CC=C2CC)C3=CC=CC=C3CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)

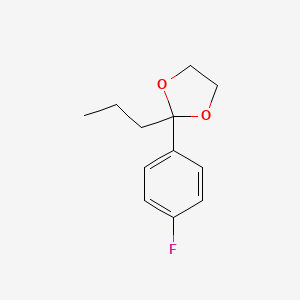
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
